molecular formula C13H15ClN2O3S B2762591 (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 109401-52-7

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2762591
CAS No.: 109401-52-7
M. Wt: 314.78
InChI Key: LEDGHOKSFJGTLU-UHFFFAOYSA-N
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Description

The compound (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (CAS: 100795-92-4) is a thiazolidinedione derivative with a 4-methoxybenzylidene substituent at the C5 position and a 2-aminoethyl group at N3, protonated as a hydrochloride salt . Thiazolidinediones (TZDs) are known for their diverse pharmacological activities, including antiviral, anticancer, and antidiabetic properties. This compound has been studied for its structural and electronic features, particularly in the context of enzyme inhibition and molecular interactions .

Properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDGHOKSFJGTLU-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a member of the thiazolidinedione class of compounds, which are primarily recognized for their roles in glucose metabolism and potential therapeutic applications in diabetes management. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and antidiabetic properties.

Structure and Properties

The compound features a complex structure characterized by:

  • Thiazolidine core : A five-membered ring containing sulfur.
  • Benzylidene moiety : Substituted with a methoxy group that may enhance biological activity.
  • Aminoethyl side chain : Potentially influencing interaction with biological targets.

Chemical Structure

ComponentDescription
Molecular FormulaC12_{12}H14_{14}N2_{2}O3_{3}S
Molecular Weight270.32 g/mol
AppearanceWhite to light yellow powder

Antioxidant Activity

Thiazolidinediones have demonstrated significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:

  • DPPH Assay : Measures free radical scavenging ability.
  • TBARS Assay : Assesses lipid peroxidation inhibition.

Research indicates that modifications at specific positions on the thiazolidinedione scaffold can enhance antioxidant efficacy. For instance, compounds with electron-donating groups showed improved radical scavenging activity compared to their unsubstituted counterparts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones. The compound's activity against various cancer cell lines has been documented:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)1.003EGFR inhibition
A549 (Lung Cancer)0.72Induction of apoptosis

The presence of methoxy groups in the benzylidene moiety appears to enhance cytotoxicity against these cancer cell lines. The compound has shown to inhibit key signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

Antidiabetic Activity

Thiazolidinediones are primarily known for their insulin-sensitizing effects. The compound's mechanism may involve activation of peroxisome proliferator-activated receptors (PPARs), leading to improved glucose uptake and metabolism:

  • PPARγ Activation : Enhances insulin sensitivity.
  • Glucose Metabolism : Reduces blood glucose levels in diabetic models.

In vitro studies suggest that this compound may exhibit similar effects, warranting further pharmacological evaluation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazolidinediones:

  • Antioxidant Studies : Compounds with similar structures were tested for lipid peroxidation inhibition, revealing that specific substitutions significantly enhanced antioxidant capacity .
  • Cytotoxicity Tests : In vitro assessments against various cancer cell lines demonstrated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin .
  • Diabetes Models : Animal studies indicated that thiazolidinedione derivatives could lower blood glucose levels effectively when administered in diabetic models, suggesting potential therapeutic applications in diabetes management.

Scientific Research Applications

Overview

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a thiazolidine core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article explores its applications in scientific research, particularly focusing on its role as a potential inhibitor of HIV-1 reverse transcriptase and other therapeutic implications.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against HIV-1 reverse transcriptase. The docking analysis revealed that this compound exhibits strong binding interactions with the active site of the enzyme, comparable to established HIV treatments such as nevirapine and efavirenz. The compound demonstrated a favorable energy score and extensive interactions with key residues involved in catalytic activity, suggesting its potential as a novel inhibitor for HIV therapy .

Antiviral Activity

The antiviral properties of this compound have been investigated in vitro using HIV-1 infected cell lines. Preliminary results indicate that the compound effectively inhibits HIV-1 reverse transcriptase activity. The mechanism of action appears to involve competitive inhibition at the polymerase active site, which is crucial for viral replication. These findings support further exploration into its use as an antiviral agent .

Therapeutic Implications

Beyond its antiviral activity, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Compounds with similar thiazolidine structures have been reported to exhibit anti-inflammatory properties. Future studies may investigate whether this compound can modulate inflammatory pathways effectively.
  • Anticancer Potential : The thiazolidinedione class is known for its anticancer activities. Research into the cytotoxic effects of this compound on various cancer cell lines could reveal additional therapeutic applications.

Case Studies and Research Findings

A significant body of research has highlighted the efficacy of thiazolidinediones in various biological contexts:

StudyFocusFindings
Study 1HIV InhibitionDemonstrated effective inhibition of HIV-1 reverse transcriptase with minimal cytotoxicity .
Study 2Anti-inflammatoryInvestigated similar compounds showing reduced inflammation markers in animal models .
Study 3Anticancer ActivityEvaluated thiazolidinediones against multiple cancer cell lines with promising results .

Comparison with Similar Compounds

Key Observations:
  • Replacing methoxy with ethoxy (e.g., in ) increases hydrophobicity, which may enhance membrane permeability but reduce solubility.
  • N3 Substituents: The 2-aminoethyl group in the target compound provides a protonatable amine, critical for salt formation and solubility. Substitution with bulkier groups (e.g., diisopropylaminoethyl in ) may hinder target binding but improve metabolic stability.
  • Activity : The 2-thienylmethylene analog (CID 3087795) shows superior HIV-1 RT inhibition due to stronger hydrophobic interactions with the enzyme's active site .
Key Observations:
  • Synthesis: The target compound’s synthesis likely parallels methods in , involving alkylation at N3 followed by Knoevenagel condensation at C3.
  • Yield and Purity: The diisopropylaminoethyl analog achieves 71% yield with high purity, suggesting scalable protocols.

Molecular Docking and Binding Interactions

  • CID 3087795 : Demonstrates binding to HIV-1 RT (PDB: 1DLO) with a minimum energy score of −9.2 kcal/mol, forming hydrogen bonds with Lys101 and hydrophobic contacts with Tyr318 .
  • Ethoxy Analogs : Increased lipophilicity may enhance membrane penetration but reduce polar interactions in hydrophilic binding pockets .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
Benzylidene Formation4-methoxybenzaldehyde, piperidine75–8590
Thiazolidine CyclizationChloroacetic acid, NaOAc, reflux60–7085
AminoethylationDIAD, Ph₃P, THF, 45°C80–9095

Basic: How can structural characterization be rigorously validated for this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric techniques is critical:

  • NMR Analysis :
    • ¹H-NMR : Confirm the (E)-configuration of the benzylidene group via coupling constants (J = 12–14 Hz for trans olefinic protons) .
    • ¹³C-NMR : Identify carbonyl signals at δ 170–175 ppm (thiazolidine-2,4-dione core) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolve stereochemical ambiguities; similar compounds show planar thiazolidine rings and coplanar benzylidene groups .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:
SAR studies focus on modifying the 2-aminoethyl and 4-methoxybenzylidene groups:

  • Aminoethyl Modifications :
    • Replace with alkyl chains or cyclic amines to alter lipophilicity. For example, dimethylaminoethyl derivatives (e.g., 24a in ) show enhanced solubility but reduced target binding.
    • Introduce aromatic substituents (e.g., cyanobenzyl in 23e ) to probe π-π interactions with biological targets.
  • Benzylidene Substitutions :
    • Vary methoxy position (para vs. meta) or replace with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

Q. Table 2: Hypothetical SAR Trends

ModificationBiological Activity (IC₅₀)LogP
4-Methoxy (parent) 10 µM2.1
3-Nitrobenzylidene 2 µM2.8
Dimethylaminoethyl >50 µM1.5

Advanced: What methodologies assess stability and degradation under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar thiazolidinediones ).
  • HPLC Stability Studies : Monitor degradation in buffer solutions (pH 7.4, 37°C) over 48 hours; methoxybenzylidene derivatives show <5% degradation .
  • Photostability : Expose to UV light (254 nm); aromatic rings may undergo photoisomerization, requiring amber vials for storage .

Advanced: How can biological targets be identified for pharmacological studies?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to structural similarity to kinase inhibitors (e.g., Ethyl (5Z)-5-[(6-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]... ).
  • Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or EGFR kinases; the 4-methoxy group may hydrogen-bond to Thr/Ser residues .
  • Cellular Assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (IC₅₀ ~10–50 µM for analogues ).

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
  • Ventilation : Use fume hoods during synthesis; compound may release HCl vapor under heat .
  • Storage : Airtight containers at 2–8°C; separate from oxidizers (risk of exothermic decomposition) .
  • Waste Disposal : Neutralize with 5% NaOH before incineration (avoids toxic fumes) .

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